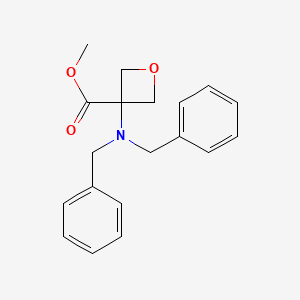![molecular formula C12H14N2O6 B2867167 Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate CAS No. 1644599-14-3](/img/structure/B2867167.png)
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate: is an organic compound with a complex structure that includes a nitro group, an ester group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate typically involves the following steps:
Amidation: The nitro-substituted methyl benzoate is then reacted with an appropriate amine, such as 1-methoxy-1-oxopropan-2-amine, under controlled conditions to form the amide linkage.
Esterification: The final step involves esterification to introduce the ester group, completing the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate can undergo reduction to form corresponding amines.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under appropriate conditions.
Major Products:
Reduction of the nitro group: yields amines.
Hydrolysis of the ester group: produces carboxylic acids.
Substitution reactions: can yield a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Its derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and amide groups can interact with enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate: This compound has a similar structure but with a fluorine atom instead of a nitro group.
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate: This compound contains a sulfanyl group instead of a nitro group.
Uniqueness: Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of ester, amide, and nitro functionalities makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-7(11(15)19-2)13-10-8(12(16)20-3)5-4-6-9(10)14(17)18/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXZLVZTZZPHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(benzenesulfonyl)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2867084.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)

![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2867098.png)
![2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid](/img/structure/B2867099.png)
![4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2867100.png)
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2867101.png)


![(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2867106.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile](/img/structure/B2867107.png)
